molecular formula C19H23N3O5 B2465183 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898455-69-1

2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2465183
CAS No.: 898455-69-1
M. Wt: 373.409
InChI Key: UATZPARPTZLUNQ-UHFFFAOYSA-N
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Description

2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H23N3O5 and its molecular weight is 373.409. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

  • A study by Aytemir et al. (2010) synthesized derivatives of 4H-pyran-4-one, including a compound structurally similar to 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, which demonstrated potential anticonvulsant properties. This compound was notably effective against seizures induced in animal models without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).
  • Obniska et al. (2015) synthesized similar compounds, confirming their anticonvulsant activity in maximal electroshock and subcutaneous pentylenetetrazole seizure tests in mice. These compounds, including variations of the 2-methoxyphenylpiperazin moiety, showed significant analgesic activity without impairing motor coordination (Obniska et al., 2015).

Antibacterial Activities

  • Srivastava et al. (2008) described the synthesis of novel piperazinylaryloxazolidinones with antibacterial properties, some of which possess structural similarities to the compound . These showed superior antibacterial activities than linezolid against resistant Staphylococcus aureus strains (Srivastava et al., 2008).

Antioxidant and Anti-inflammatory Properties

  • A study by Abu‐Hashem et al. (2020) on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from compounds similar to the target molecule revealed significant analgesic and anti-inflammatory activities. These compounds showed high inhibition activity on cyclooxygenase-2 (COX-2), providing insights into their potential anti-inflammatory applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neuroprotective Effects

  • Li Ming-zhu (2008) synthesized compounds, including the piperazin-1-yl acetamide derivatives, and investigated their effects on memory ability in mice, highlighting potential neuroprotective applications (Li Ming-zhu, 2008).

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound acts as a ligand for the alpha1-adrenergic receptors . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . The binding of the compound to the receptors triggers a series of biochemical reactions that lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The compound’s action on the alpha1-adrenergic receptors leads to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can help in the treatment of various neurological conditions .

Properties

IUPAC Name

2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-25-17-5-3-2-4-15(17)22-8-6-21(7-9-22)11-14-10-16(23)18(12-26-14)27-13-19(20)24/h2-5,10,12H,6-9,11,13H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATZPARPTZLUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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